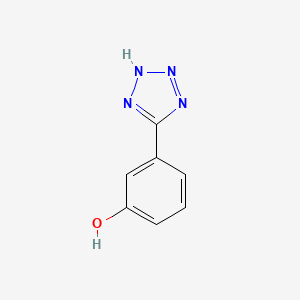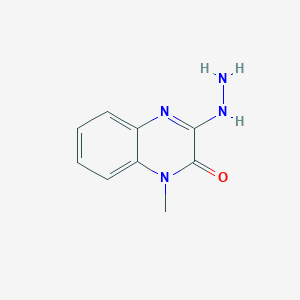
3-Hydrazino-1-methyl-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Hydrazino-1-methyl-2(1H)-quinoxalinone: is a heterocyclic compound that features a quinoxalinone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of the hydrazino group at the third position and the methyl group at the first position of the quinoxalinone ring imparts unique chemical properties to this molecule.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone typically involves the following steps:
Formation of the Quinoxalinone Core:
Introduction of the Hydrazino Group:
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents that enhance reaction efficiency and yield may be employed.
化学反应分析
Types of Reactions:
Oxidation: The hydrazino group in 3-Hydrazino-1-methyl-2(1H)-quinoxalinone can undergo oxidation to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives, which may further react to form various substituted quinoxalinones.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation Products: Azo and azoxy derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted quinoxalinones.
科学研究应用
Chemistry:
Synthetic Intermediates: 3-Hydrazino-1-methyl-2(1H)-quinoxalinone can serve as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Antimicrobial Agents: The compound and its derivatives have shown potential as antimicrobial agents due to their ability to inhibit the growth of various pathogens.
Anticancer Agents: Research has indicated that certain derivatives of this compound exhibit cytotoxic activity against cancer cell lines.
Industry:
Dye and Pigment Production: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 3-Hydrazino-1-methyl-2(1H)-quinoxalinone and its derivatives involves interactions with specific molecular targets and pathways:
Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial or cancer cell metabolism, leading to cell death.
DNA Intercalation: Certain derivatives may intercalate into DNA, disrupting replication and transcription processes.
相似化合物的比较
5-Chloro-3-hydrazino-1-methyl-2(1H)-pyrazinone: This compound shares a similar hydrazino group but differs in the core structure and substitution pattern.
Uniqueness:
Structural Features: The unique combination of the quinoxalinone core with the hydrazino and methyl groups at specific positions imparts distinct chemical and biological properties to 3-Hydrazino-1-methyl-2(1H)-quinoxalinone.
Reactivity: The presence of the hydrazino group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
属性
IUPAC Name |
3-hydrazinyl-1-methylquinoxalin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O/c1-13-7-5-3-2-4-6(7)11-8(12-10)9(13)14/h2-5H,10H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDFPXYFPJKUDDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20541980 |
Source


|
| Record name | 3-Hydrazinyl-1-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31595-64-9 |
Source


|
| Record name | 3-Hydrazinyl-1-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20541980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

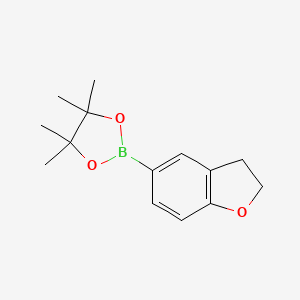


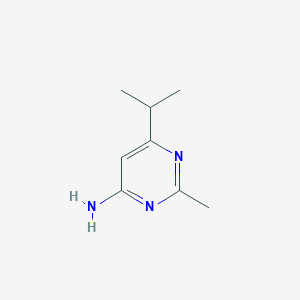

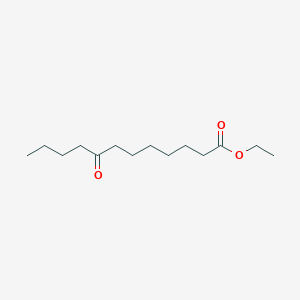
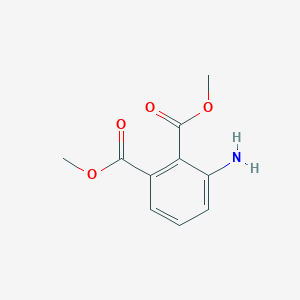

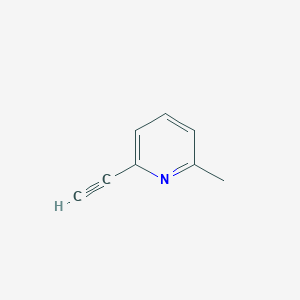
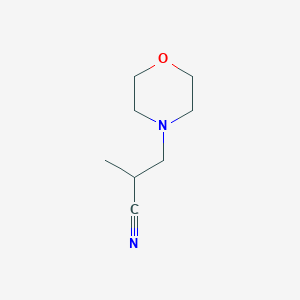

![(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol](/img/structure/B1317581.png)
